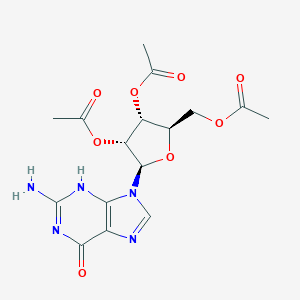

2',3',5'-Tri-O-acetylguanosine

Overview

Description

Synthesis Analysis

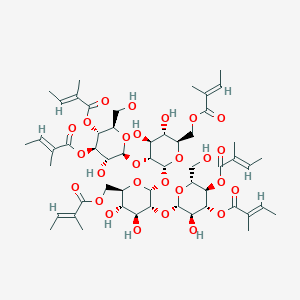

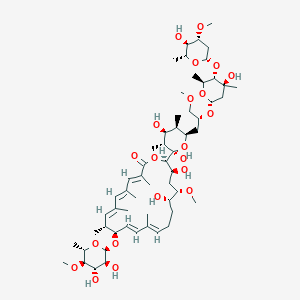

The synthesis of 2',3',5'-Tri-O-acetylguanosine and its derivatives involves several key steps, including protection of the guanine base and selective acetylation of the hydroxyl groups. Ishikawa et al. (1960) reported a convenient synthesis method involving acetolysis of 2', 3', 5'-tri-O-benzoylguanosine, yielding 1-O-acetyl-2, 3, 5-tri-O-benzoyl-β-D-ribofuranose in good yield, highlighting a method that could be adapted for the synthesis of 2',3',5'-Tri-O-acetylguanosine (Ishikawa et al., 1960).

Molecular Structure Analysis

The molecular structure of 2',3',5'-Tri-O-acetylguanosine derivatives has been extensively studied using X-ray diffraction and NMR spectroscopy. Neidle et al. (1978) determined the structure of a 6-O-mesitylenesulphonyl derivative of 2',3',5'-Tri-O-acetylguanosine, revealing deviations from the usual geometry of the guanine base and a C(2')-endo puckered ribose sugar (Neidle et al., 1978).

Chemical Reactions and Properties

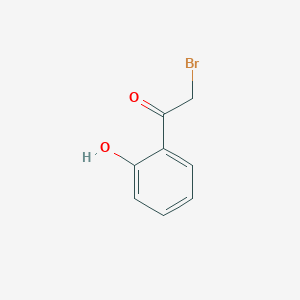

2',3',5'-Tri-O-acetylguanosine can undergo various chemical reactions, including hydrolysis, photolysis, and reactions with singlet oxygen or other radicals. The study by Suzuki et al. (2003) investigated the reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid, revealing the formation of multiple oxidation products, which underscores the reactive nature of this modified nucleoside under oxidative stress conditions (Suzuki et al., 2003).

Scientific Research Applications

-

- Application : Guanosine-derived supramolecular hydrogels have promise in the fields of drug delivery, targeted release, tissue engineering applications, etc .

- Methods : The development and lifetime stability improvement of guanosine-based supramolecular hydrogels are achieved through optimized structure and elaborate on three aspects: sugar modification, base modification, and binary gels .

- Results : The study demonstrates that peroxidase enzymes can be mimicked by guanosine-derived hydrogels .

-

Cyclic Nucleotides Level Increase

- Application : Various drugs known or expected to increase the levels of cyclic nucleotides in cells were applied to isolated superfused frog retinae .

- Methods : The influence on the aspartate-isolated a-wave was studied .

- Results : The specific results or outcomes of this application were not detailed in the source .

-

Supramolecular Tissue Engineering Scaffolds

- Application : The development of potential supramolecular tissue engineering scaffolds based on guanosine derivatives .

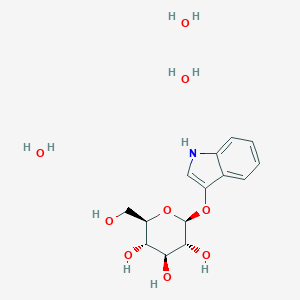

- Methods : The synthesis and study of a new guanosine-based hydrogelator, 8-methoxy-2’,3’,5’-tri-O-acetylguanosine, that can gel aqueous solutions at biologically relevant salt concentrations and cell media .

- Results : The hydrogelator forms helical assemblies, is non-toxic to cells, injectable, and by simply mixing with 2’,3’,5’-tri-O-acetylguanosine, the modulus and shear sensitivity of the gel can be varied over orders of magnitude .

- Acylation of Guanosine

- Application : The acylation of guanosine .

- Methods : Guanosine reacts with acetic anhydride in pyridine solution to give 2’,3’,5’-tri-O-acetylguanosine which then undergoes further acylation on N(2) to give the tetra-acetyl derivative .

- Results : The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

The safety and hazards of 2’,3’,5’-Tri-O-acetylguanosine are not explicitly mentioned in the retrieved sources.

Future Directions

The future directions of 2’,3’,5’-Tri-O-acetylguanosine are not explicitly mentioned in the retrieved sources.

Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.

properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDFYDZZFYGIY-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220081 | |

| Record name | Triacetylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Tri-O-acetylguanosine | |

CAS RN |

6979-94-8 | |

| Record name | Tri-O-acetylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6979-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006979948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9MQP77FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

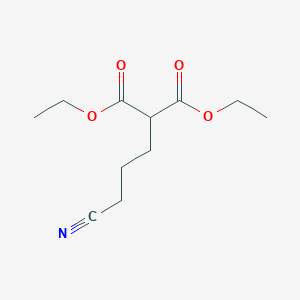

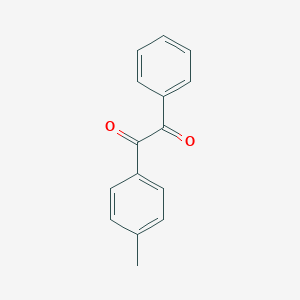

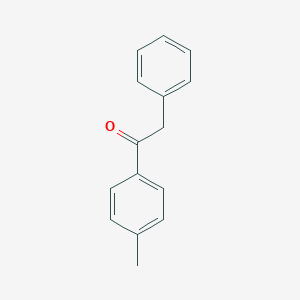

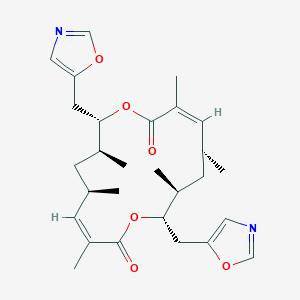

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

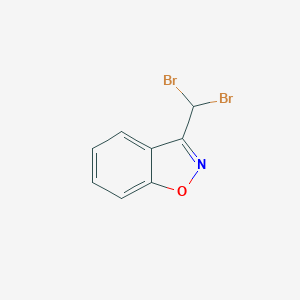

![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)